

# Synthesis and Characterization of Benzyl 4-nitrophenyl carbonate: A Technical Guide

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## Compound of Interest

Compound Name: Benzyl 4-nitrophenyl carbonate

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzyl 4-nitrophenyl carbonate**, a versatile reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols and phenols.<sup>[1]</sup> Its utility in the development of complex molecules for pharmaceuticals and advanced materials is well-established.<sup>[1]</sup> This document outlines a detailed experimental protocol for its preparation and summarizes its key analytical and spectroscopic data.

## Physicochemical Properties

**Benzyl 4-nitrophenyl carbonate** is a white to light yellow crystalline powder.<sup>[2]</sup> A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>5</sub>	[1][3][4]
Molecular Weight	273.24 g/mol	[1][3]
Melting Point	78-80 °C	[3]
Appearance	White to light yellow powder/crystal	[1][2]
Purity	>96.0% (GC), ≥ 99% (HPLC)	[1][2]
CAS Number	13795-24-9	[2][3]

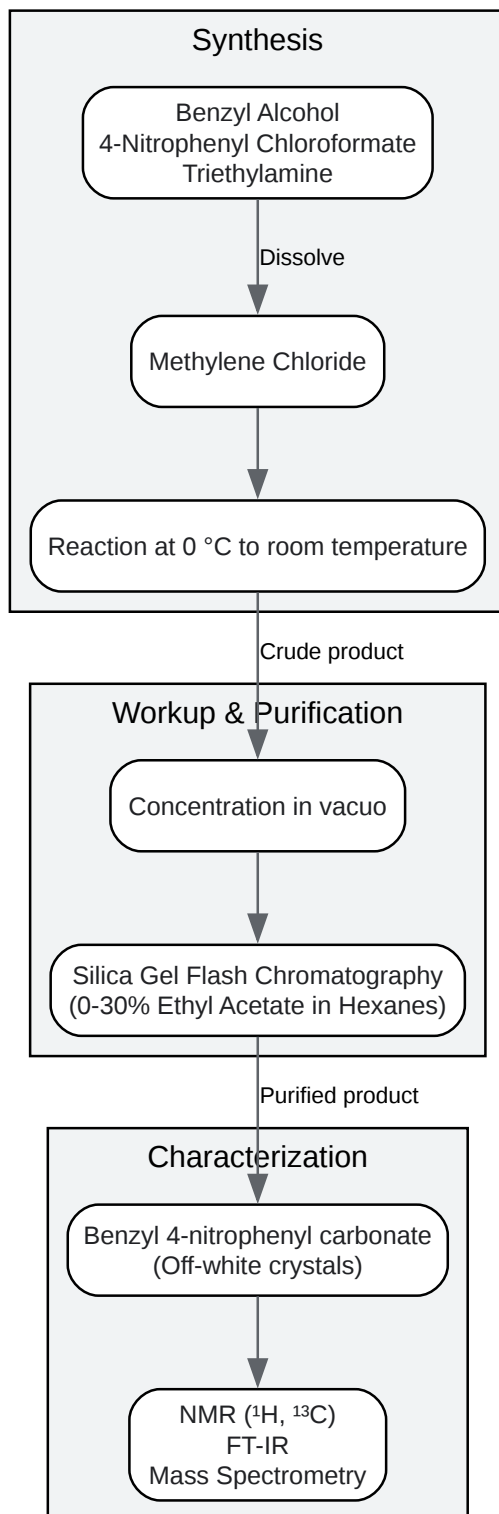
## Synthesis Protocol

The synthesis of **Benzyl 4-nitrophenyl carbonate** is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base.[5] This reaction is generally straightforward and yields the desired product in high purity after chromatographic purification.[5]

## Experimental Workflow

The overall workflow for the synthesis and purification of **Benzyl 4-nitrophenyl carbonate** is depicted in the following diagram.

## Synthesis and Purification Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and characterization of **Benzyl 4-nitrophenyl carbonate**.

## Detailed Experimental Protocol

### Materials:

- Benzyl alcohol (1 eq.)
- 4-Nitrophenyl chloroformate (1.2 eq.)
- Triethylamine (1 eq.)<sup>[5]</sup> or Pyridine (1.45 eq.)
- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>) (anhydrous)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for flash chromatography

### Procedure:

- To a dried flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1 eq.) and anhydrous methylene chloride.
- Add triethylamine (1 eq.) to the solution.<sup>[5]</sup>
- Cool the reaction mixture to -5 to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous methylene chloride to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.<sup>[6]</sup>
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the crude reaction mixture in vacuo.<sup>[5]</sup>
- Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.<sup>[5]</sup>

- Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield **Benzyl 4-nitrophenyl carbonate** as off-white crystals.<sup>[5]</sup> A typical yield for this reaction is around 94%.<sup>[5]</sup>

## Characterization Data

The structure and purity of the synthesized **Benzyl 4-nitrophenyl carbonate** can be confirmed by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR data for **Benzyl 4-nitrophenyl carbonate**.

Table 2: <sup>1</sup>H NMR Data<sup>[5]</sup>

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.08 – 6.83	d, J = 9.2 Hz	2H	Aromatic protons of 4-nitrophenyl group
6.13 – 5.99	m	6H	Aromatic protons of benzyl group
4.02	s	2H	Methylene protons (-CH <sub>2</sub> -)

Note: The reported spectrum was obtained on a 60 MHz NMR spectrometer in CDCl<sub>3</sub>.<sup>[5]</sup>

Table 3: <sup>13</sup>C NMR Data<sup>[5][7]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
155.6	Carbonyl carbon (C=O)
152.5	C-O of 4-nitrophenyl group
145.3	C-NO <sub>2</sub> of 4-nitrophenyl group
129.00	Aromatic carbons
128.78	Aromatic carbons
125.23	Aromatic carbons
121.73	Aromatic carbons
70.93	Methylene carbon (-CH <sub>2</sub> -)

Note: The reported spectrum was obtained on a 15 MHz NMR spectrometer in CDCl<sub>3</sub>.[\[5\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Benzyl 4-nitrophenyl carbonate** are listed in Table 4.

Table 4: FT-IR Data (neat, ATR)[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
1753	C=O stretching (carbonate)
1615, 1595	Aromatic C=C stretching
1523	Asymmetric NO <sub>2</sub> stretching
1350	Symmetric NO <sub>2</sub> stretching
1278, 1230	C-O stretching

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While experimental high-resolution mass spectrometry data is not readily available in the cited literature, predicted monoisotopic mass and collision cross-section values can be found.[4]

## Applications in Research and Development

**Benzyl 4-nitrophenyl carbonate** is a valuable reagent in organic synthesis, primarily used as a benzyl protecting group for alcohols and phenols.[1] The carbonate linkage is stable under various conditions but can be readily cleaved under mild basic conditions.[5] The deprotection process releases the 4-nitrophenolate ion, which has a distinct yellow color, allowing for easy spectroscopic monitoring of the reaction progress.[5] This property makes it a useful tool in multi-step syntheses where orthogonal protecting group strategies are required.[5] Its applications extend to the synthesis of complex molecules in pharmaceutical and materials science research.[1] For instance, it has been used in the synthesis of Janus PEG-based dendrimers for combination therapy.[8]

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